molecular formula C8H2F2N2S B065515 4,6-Difluorobenzothiazole-2-carbonitrile CAS No. 169776-05-0

4,6-Difluorobenzothiazole-2-carbonitrile

Cat. No. B065515
M. Wt: 196.18 g/mol
InChI Key: ZHWWRRNFIHCKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Difluorobenzothiazole-2-carbonitrile (DFBC) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. Its unique chemical structure makes it a promising candidate for drug development. DFBC has been studied extensively for its potential in treating various diseases, including cancer, inflammation, and infectious diseases.

Mechanism Of Action

4,6-Difluorobenzothiazole-2-carbonitrile exerts its effects through various mechanisms. It has been found to inhibit the activity of various enzymes, including topoisomerase II and III, which are involved in DNA replication and repair. 4,6-Difluorobenzothiazole-2-carbonitrile also inhibits the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways. Additionally, 4,6-Difluorobenzothiazole-2-carbonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

4,6-Difluorobenzothiazole-2-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been found to induce DNA damage and inhibit cell proliferation in cancer cells. 4,6-Difluorobenzothiazole-2-carbonitrile has also been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of bacteria. Additionally, 4,6-Difluorobenzothiazole-2-carbonitrile has been found to induce oxidative stress in cancer cells, leading to apoptosis.

Advantages And Limitations For Lab Experiments

4,6-Difluorobenzothiazole-2-carbonitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and high purity. 4,6-Difluorobenzothiazole-2-carbonitrile is also relatively non-toxic, making it a promising candidate for drug development. However, 4,6-Difluorobenzothiazole-2-carbonitrile has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 4,6-Difluorobenzothiazole-2-carbonitrile has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

For research include the development of 4,6-Difluorobenzothiazole-2-carbonitrile derivatives, in vivo studies, combination studies, and studies in other disease areas.

Synthesis Methods

4,6-Difluorobenzothiazole-2-carbonitrile can be synthesized using various methods. One of the most common methods is the reaction of 4,6-difluorobenzothiazole-2-amine with cyanogen bromide in the presence of a base. The reaction yields 4,6-Difluorobenzothiazole-2-carbonitrile in good yields and high purity. Other methods include the reaction of 4,6-difluorobenzothiazole-2-amine with various nitriles or isocyanides.

Scientific Research Applications

4,6-Difluorobenzothiazole-2-carbonitrile has been studied extensively for its potential in treating various diseases. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4,6-Difluorobenzothiazole-2-carbonitrile has also been studied for its anti-inflammatory and anti-bacterial properties. Its ability to inhibit the growth of bacteria and reduce inflammation makes it a promising candidate for treating infectious diseases.

properties

CAS RN

169776-05-0

Product Name

4,6-Difluorobenzothiazole-2-carbonitrile

Molecular Formula

C8H2F2N2S

Molecular Weight

196.18 g/mol

IUPAC Name

4,6-difluoro-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C8H2F2N2S/c9-4-1-5(10)8-6(2-4)13-7(3-11)12-8/h1-2H

InChI Key

ZHWWRRNFIHCKAA-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1F)N=C(S2)C#N)F

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)C#N)F

synonyms

2-Benzothiazolecarbonitrile,4,6-difluoro-(9CI)

Origin of Product

United States

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